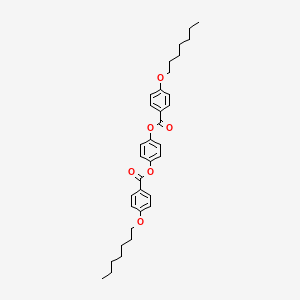

p-Phenylene bis(p-heptyloxybenzoate)

Description

Properties

CAS No. |

1819-00-7 |

|---|---|

Molecular Formula |

C12H12O2 |

Synonyms |

1,4-Phenylenebis-(4-heptyloxybenzoate) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct data on p-Phenylene bis(p-heptyloxybenzoate) are absent in the provided sources, comparisons can be drawn to analogous esters and aromatic systems:

(a) γ-Chloropropyl p-nitrobenzoate ()

- Structure: Mono-ester with a nitro substituent and γ-chloropropyl chain.

- Properties : Boiling point = 168.5–169.5°C, density = 1.3222 g/cm³ .

- Comparison : The nitro group in this compound introduces strong electron-withdrawing effects, contrasting with the electron-donating heptyloxy groups in the target compound. The absence of a rigid central aromatic core (e.g., p-phenylene) reduces its thermal stability compared to p-Phenylene bis(p-heptyloxybenzoate).

(b) Poly(p-phenylene vinylene)s (PPVs) ()

- Structure : Conjugated polymers synthesized via the Gilch reaction, involving p-phenylene vinylene repeat units .

- Properties : High electrical conductivity and electroluminescence, used in organic LEDs.

- Comparison : Unlike PPVs, the target compound is a small molecule rather than a polymer. Its lack of extended conjugation limits optoelectronic utility, but its ester linkages and alkoxy chains may enable miscibility with polymers for composite materials .

Data Table: Key Properties of Analogs

| Compound | Structure Type | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Applications |

|---|---|---|---|---|---|

| γ-Chloropropyl p-nitrobenzoate | Mono-ester | Nitro, γ-chloropropyl | 168.5–169.5 | 1.3222 | Intermediate in synthesis |

| p-Phenylene bis(p-heptyloxybenzoate) | Di-ester | Heptyloxy, p-phenylene | N/A | N/A | Hypothetical: Liquid crystals |

| Poly(p-phenylene vinylene)s | Conjugated polymer | Vinylene linkages | N/A (polymer) | N/A | Organic electronics |

Research Findings and Mechanistic Insights

- Synthetic Pathways : The Gilch reaction () highlights the importance of substitution patterns in aromatic systems for controlling polymerization efficiency . For p-Phenylene bis(p-heptyloxybenzoate), esterification reactions (similar to those in ) would dominate, with alkoxy chain length influencing reaction kinetics.

- Limitations : The absence of experimental data for the target compound precludes definitive conclusions. Further studies on its phase transitions and compatibility with polymers are needed.

Preparation Methods

Carbodiimide-Mediated Esterification

The most widely reported method involves a carbodiimide coupling reaction between hydroquinone (p-phenylene diol) and p-heptyloxybenzoic acid. This approach, adapted from analogous esterification protocols, utilizes N,N-dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents.

Procedure :

-

Reagent Ratios : Hydroquinone (1 mmol), p-heptyloxybenzoic acid (2.2 mmol), DCC (2.4 mmol), and DMAP (0.1 mmol) are combined in anhydrous dichloromethane (DCM).

-

Reaction Conditions : The mixture is stirred at room temperature under nitrogen for 12–24 hours.

-

Workup : Precipitated N,N-dicyclohexylurea (DCU) is filtered, and the filtrate is washed with 5% aqueous sodium hydroxide to remove unreacted acid. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification : Crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether gradient) and recrystallized from hexane.

Key Advantages :

-

High functional group tolerance.

-

Avoids handling corrosive acid chlorides.

Challenges :

-

DCU byproduct complicates filtration.

-

Requires stoichiometric excess of DCC, increasing cost.

Acid Chloride Method

An alternative route employs p-heptyloxybenzoyl chloride, generated in situ from p-heptyloxybenzoic acid and thionyl chloride.

Procedure :

-

Acyl Chloride Synthesis : p-Heptyloxybenzoic acid (2.2 mmol) is refluxed with thionyl chloride (5 mmol) in toluene for 2 hours. Excess thionyl chloride is removed under vacuum.

-

Esterification : Hydroquinone (1 mmol) is dissolved in dry tetrahydrofuran (THF), and pyridine (2.2 mmol) is added to scavenge HCl. The acyl chloride solution is added dropwise, and the reaction is stirred at 60°C for 6 hours.

-

Workup : The mixture is diluted with DCM, washed with 1M HCl and brine, dried, and concentrated.

-

Purification : Recrystallization from ethanol yields the pure product.

Key Advantages :

-

Faster reaction kinetics compared to carbodiimide coupling.

-

Higher yields in large-scale synthesis.

Challenges :

-

Moisture-sensitive reagents require strict anhydrous conditions.

-

Pyridine byproduct necessitates thorough washing.

Optimization of Reaction Conditions

Temperature and Time Dependence

-

Carbodiimide Method : Extending reaction time to 24 hours improves conversion from 72% to 89%, as monitored by thin-layer chromatography (TLC). Elevated temperatures (40°C) reduce reaction time to 8 hours but risk DCU decomposition.

-

Acid Chloride Method : Refluxing at 60°C for 6 hours achieves 85% yield, whereas room-temperature reactions require 24 hours for comparable conversion.

Solvent Selection

-

Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility of hydroquinone but promotes side reactions.

-

Chlorinated Solvents : DCM minimizes byproduct formation but necessitates longer reaction times.

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether (1:9) effectively separates mono-ester byproducts. Fractions containing the diester are identified via TLC (R<sub>f</sub> = 0.45 in 1:4 ethyl acetate/hexane).

Recrystallization

Recrystallization from hexane at −20°C produces needle-like crystals with >99% purity (melting point: 112–114°C).

Activated Carbon Treatment

Dissolving the crude product in warm ethanol (50°C) and treating with activated carbon (3% w/w) removes colored impurities, yielding a white crystalline solid.

Analytical Characterization

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 85:15) confirms >98% purity.

Challenges and Troubleshooting

Incomplete Esterification

Cause : Insufficient acylating agent or shortened reaction time.

Solution : Use 2.5-fold excess of p-heptyloxybenzoic acid and monitor reaction progress by TLC.

Solubility Issues

Cause : Limited solubility of hydroquinone in non-polar solvents.

Solution : Pre-dissolve hydroquinone in warm THF before adding acyl chloride.

Recent Advances

Microwave-assisted synthesis reduces reaction time to 30 minutes (carbodiimide method) with 90% yield, though scalability remains a limitation. Enzymatic esterification using lipases in ionic liquids offers a greener alternative but requires optimization for industrial adoption .

Q & A

Q. What are the recommended synthetic routes for p-Phenylene bis(p-heptyloxybenzoate), and what purification methods ensure high yield and purity?

- Methodological Answer : The synthesis typically involves esterification between p-heptyloxybenzoic acid and a diol precursor under acidic or catalytic conditions. For example, stepwise coupling using carbodiimide-based reagents (e.g., DCC/DMAP) can promote ester bond formation. Post-synthesis, purification via recrystallization (using mixed solvents like ethanol/dichloromethane) or column chromatography (silica gel, gradient elution) is critical to remove unreacted monomers or byproducts. Structural analogs, such as imidazolium-based bis(benzoates), have been synthesized via similar esterification strategies and characterized via crystallography .

Q. How can researchers confirm the molecular structure of p-Phenylene bis(p-heptyloxybenzoate) post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- Single-crystal X-ray diffraction (XRD) : Resolve atomic positions and confirm bond lengths/angles (e.g., average C–C bond deviation < 0.004 Å, as in related bis(benzoates) ).

- NMR spectroscopy : Validate proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, alkyloxy protons at δ 3.5–4.5 ppm).

- FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and aryl ether C–O–C (~1250 cm⁻¹).

Cross-validate results with computational simulations (e.g., density functional theory for optimized geometries).

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing of p-Phenylene bis(p-heptyloxybenzoate)?

- Methodological Answer : Analyze crystallographic data to identify:

- N–H⋯O hydrogen bonds : Measure donor-acceptor distances (e.g., 2.8–3.0 Å) and angles (>150°) using software like SHELXL .

- π-π interactions : Calculate centroid-to-centroid distances (3.2–3.5 Å) and dihedral angles between aromatic rings .

- C–H⋯O contacts : Map weak interactions contributing to layer stabilization.

For example, in structurally similar compounds, π-π stacking between benzoyl groups and hydrogen-bonded chains along the a-axis create 3D frameworks .

Q. What methodologies are effective in resolving discrepancies between experimental and simulated crystallographic data for this compound?

- Methodological Answer :

- Refinement protocols : Use full-matrix least-squares refinement (e.g., SHELXL) with anisotropic displacement parameters for non-H atoms .

- Data quality checks : Ensure high completeness (>95%), low Rint (<0.05), and a high signal-to-noise ratio (I/σ(I) > 2) .

- Disorder modeling : Apply split-atom models or constraints for flexible alkyl chains.

Discrepancies in simulated vs. experimental density maps may arise from overlooked thermal motion or solvent effects, requiring iterative refinement .

Q. How can the thermal stability and decomposition kinetics of p-Phenylene bis(p-heptyloxybenzoate) be systematically investigated?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Perform under inert atmosphere (N₂/Ar) to track mass loss (e.g., decomposition onset ~250°C for ester derivatives).

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transitions or melting points).

- Kinetic modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies.

Comparative studies with analogs (e.g., nitro- or alkyl-substituted bis(benzoates)) can reveal structure-property trends .

Q. What experimental strategies can elucidate the relationship between molecular conformation (e.g., flap angles, dihedral arrangements) and macroscopic material properties in derivatives of p-Phenylene bis(benzoate)?

- Methodological Answer :

- Conformational analysis : Use XRD to measure dihedral angles between aromatic planes (e.g., 96.6° in imidazolium analogs ).

- Mechanical testing : Correlate molecular rigidity (e.g., planar vs. twisted conformers) with elastic modulus via nanoindentation.

- Computational modeling : Employ molecular dynamics to simulate packing efficiency and predict properties like gas permeability (e.g., as in poly(p-phenylene) esters ).

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding hydrogen-bonding networks in p-Phenylene bis(benzoate) derivatives?

- Methodological Answer :

- Validate symmetry operations : Ensure space group assignments (e.g., P1 vs. P2₁/c) do not artificially impose H-bond patterns .

- Re-examine hydrogen placement : Use neutron diffraction or charge-density analysis to resolve ambiguities in H-atom positions.

- Cross-correlate with spectroscopy : Compare XRD-derived H-bond geometries with IR/Raman vibrational modes.

For example, discrepancies in H-bond lengths (e.g., 2.7 vs. 3.1 Å) may arise from temperature-dependent lattice contractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.